Product packaging for 1-Chloro-8-phenylnaphthalene(Cat. No.:CAS No. 940006-25-7)

1-Chloro-8-phenylnaphthalene

Cat. No.: B3333018
CAS No.: 940006-25-7
M. Wt: 238.71 g/mol
InChI Key: OWLWRCIPYAHELG-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Academic Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in a multitude of chemical disciplines. nih.govresearchgate.net Its derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. beilstein-journals.orgresearchgate.net The rigid and planar structure of the naphthalene core provides a versatile platform for introducing various functional groups, leading to a diverse array of chemical properties and biological activities. researchgate.netdntb.gov.ua In academic research, naphthalene scaffolds are extensively explored for creating novel molecular architectures with unique electronic and photophysical properties, making them valuable in materials science for applications such as organic light-emitting diodes (OLEDs). sunfinelabs.com The ability to selectively functionalize different positions on the naphthalene ring allows for the fine-tuning of a molecule's characteristics, a critical aspect in drug design and the synthesis of complex natural products. researchgate.netdal.ca

Introduction to Axial Chirality and Atropisomerism in Biaryl Compounds

A particularly captivating aspect of substituted biaryl systems, including those derived from naphthalene, is the phenomenon of axial chirality. sunfinelabs.com Unlike the more common central chirality, which arises from a stereogenic center (like an asymmetric carbon atom), axial chirality results from the non-planar arrangement of four groups about a chiral axis. sunfinelabs.com In biaryl compounds, this axis is typically the single bond connecting the two aromatic rings. When rotation around this bond is restricted due to steric hindrance from bulky substituents at the ortho positions, the molecule can exist as a pair of non-superimposable mirror images known as atropisomers. sunfinelabs.comuvic.ca If the energy barrier to rotation is high enough to allow for the isolation of these individual isomers at room temperature, the compound is said to exhibit atropisomerism. uvic.ca This unique form of stereoisomerism is of paramount importance in asymmetric catalysis, where atropisomeric ligands can induce high levels of enantioselectivity, and in medicinal chemistry, as different atropisomers of a drug can exhibit distinct pharmacological activities. uvic.caCurrent time information in Bangalore, IN.

Contextualizing 1-Chloro-8-phenylnaphthalene within Advanced Synthetic Challenges

The synthesis of 1,8-disubstituted naphthalenes, such as this compound, presents significant synthetic hurdles. The close proximity of the substituents at the peri positions leads to considerable steric strain, which can influence the reactivity of the starting materials and the stability of the final product. The construction of the biaryl linkage in these sterically congested systems often requires specialized synthetic methods.

Modern synthetic strategies for constructing such hindered biaryl systems include:

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for forming carbon-carbon bonds. researchgate.netdal.ca For this compound, this could involve the coupling of 1-chloro-8-iodonaphthalene (B11744778) with phenylboronic acid or 1-bromo-8-phenylnaphthalene (B3082296) with a suitable boronic acid derivative. accelachem.comchemicalbook.com The challenge lies in achieving efficient coupling in the presence of significant steric hindrance.

Reactant 1Reactant 2Catalyst SystemPotential Product
1-Chloro-8-iodonaphthalenePhenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄) and a baseThis compound
1-Bromo-8-phenylnaphthalene(Chlorophenyl)boronic acidPalladium catalyst and a baseThis compound derivative

Organocatalytic Methods: The use of small organic molecules as catalysts has emerged as a powerful approach in asymmetric synthesis. rsc.org Atroposelective synthesis of biaryls can be achieved through organocatalyzed reactions that control the orientation of the two aryl groups as the bond is formed. rsc.org While specific applications to this compound are not widely reported, this remains an active area of research for similar hindered systems.

Benzannulation Reactions: These reactions involve the formation of a benzene (B151609) ring from acyclic precursors. nih.govnih.gov Regiocontrolled benzannulation strategies have been developed for the synthesis of highly substituted naphthalenes and could potentially be adapted for the synthesis of this compound. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11Cl B3333018 1-Chloro-8-phenylnaphthalene CAS No. 940006-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-8-phenylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLWRCIPYAHELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704795
Record name 1-Chloro-8-phenylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940006-25-7
Record name 1-Chloro-8-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reactivity of 1 Chloro 8 Phenylnaphthalene Derivatives

Reaction Pathway Elucidation in Cross-Coupling

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions, particularly for substrates like 1-chloro-8-phenylnaphthalene, typically involves a catalytic cycle with a transition metal, most commonly palladium.

Oxidative Addition and Reductive Elimination Mechanisms

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. nih.gov This cycle is initiated by the oxidative addition of an aryl halide, such as a 1-chloronaphthalene (B1664548) derivative, to a low-valent palladium(0) complex. This is a critical step where the C-Cl bond is broken, and the palladium center inserts itself, increasing its oxidation state from 0 to +2. libretexts.orglibretexts.org For the reaction to proceed, the metal center must have accessible oxidation states two units higher than its initial state. libretexts.org

Following oxidative addition and a subsequent transmetalation step (where the coupling partner is transferred to the palladium center), the cycle concludes with reductive elimination . This step is the reverse of oxidative addition; the two organic fragments bound to the palladium(II) center are coupled together to form the new bond, and the product is released from the coordination sphere. libretexts.orgnih.gov The palladium catalyst is simultaneously reduced back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. nih.gov For reductive elimination to occur, the ligands to be coupled must typically be in a cis position relative to each other on the metal center. libretexts.org The entire process is a cornerstone of modern chemistry, enabling the construction of complex molecular architectures. researchgate.net

Catalytic Cycle StepDescriptionChange in Pd Oxidation State
Oxidative Addition The C-Cl bond of the naphthalene (B1677914) derivative adds across the Pd(0) center.0 → +2
Transmetalation An organometallic coupling partner transfers its organic group to the Pd(II) center.No Change
Reductive Elimination The two organic groups on the Pd(II) center couple and are expelled as the final product.+2 → 0

Role of Organometallic Intermediates (e.g., Palladacycles)

In reactions involving C-H activation, organometallic intermediates such as palladacycles play a pivotal role. When a directing group is present on the naphthalene scaffold, it can coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H bond. This leads to the cleavage of the C-H bond and the formation of a stable five- or six-membered cyclometallated intermediate, known as a palladacycle. nih.gov

For a 1-substituted naphthalene, a directing group can facilitate the activation of the C-H bond at the C8 (peri) position, forming a stable palladacycle. This intermediate is key to ensuring high regioselectivity. Once formed, this palladacycle can undergo further reaction, such as oxidation and coupling with another reagent, to yield the functionalized product. mdpi.com For instance, in palladium-catalyzed C-H arylation reactions, the palladacycle intermediate can be oxidized by an arylating agent, leading to the formation of a Pd(IV) species which then undergoes reductive elimination to form the C-C bond. mdpi.com

Mechanisms of Directed C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalization. nih.gov In the naphthalene series, the presence of a directing group is crucial for controlling which of the seven C-H bonds is activated. researchgate.net

Catalyst-Controlled Regioselectivity

The choice of transition metal catalyst can profoundly influence the site-selectivity of C-H functionalization on a naphthalene core. Different metals or catalytic systems can favor different mechanistic pathways, leading to divergent regiochemical outcomes even with the same substrate. organic-chemistry.org

For example, studies on related heterocyclic systems like isoquinolones have shown that palladium catalysts can favor C4-arylation through an electrophilic palladation pathway. organic-chemistry.org In contrast, an iridium(III) catalytic system can exclusively direct the reaction to the C8 position via a chelate-directed C-H activation mechanism. organic-chemistry.org This catalyst-dependent selectivity allows for the targeted functionalization of different positions on the aromatic scaffold, providing access to a wider range of derivatives from a common precursor. nih.gov This principle is applicable to naphthalene derivatives, where different catalysts (e.g., Pd, Rh, Ir) can be employed to target specific C-H bonds based on their inherent electronic and steric properties and their interaction with the directing group. rsc.org

Catalyst SystemProposed MechanismFavored Position of Functionalization
Palladium (Pd)Electrophilic PalladationC4-position
Iridium (Ir)Chelate-Directed C-H ActivationC8-position

Influence of Directing Groups on Selectivity

The directing group is arguably the most critical component for achieving high selectivity in C-H activation reactions. rsc.org A directing group is a functional group on the substrate that coordinates to the metal catalyst, positioning it to activate a specific, often proximal, C-H bond. nih.gov For 1-substituted naphthalenes, a variety of directing groups (e.g., amide, carbonyl, pyridine) can be used to steer functionalization to different positions, including the C8 (peri) or C2 (ortho) positions. nih.govresearchgate.net

Radical Mechanism Pathways in Arylation Reactions

While many palladium-catalyzed C-H arylations proceed through an "ionic" pathway involving a Pd(II)/Pd(IV) cycle, an alternative radical mechanism can also be operative, particularly when certain arylating agents are used. nih.gov Arylation with diaryliodonium salts, for instance, can proceed through either pathway depending on the reaction conditions. nih.govresearchgate.net

The ionic pathway typically requires high temperatures and involves the two-electron oxidation of a palladacycle intermediate by the diaryliodonium salt. nih.gov In contrast, a radical pathway can be initiated under milder conditions, often involving a photocatalyst or a single-electron transfer (SET) process. In this mechanism, the diaryliodonium salt is reduced to generate an aryl radical (Ar•). This highly reactive radical can then intercept the palladium catalytic cycle or react directly with the naphthalene substrate. The involvement of radical species is often supported by experiments showing that the reaction is inhibited by radical scavengers. nih.gov Understanding and controlling these distinct mechanistic manifolds—ionic versus radical—can lead to the development of reactions with improved rates, milder conditions, and different selectivity profiles. nih.gov

Role of Aryne Intermediates in Naphthalene Formation

The formation of substituted naphthalenes from precursors like this compound can, under certain conditions, proceed through highly reactive aryne intermediates. Arynes are neutral species characterized by a formal triple bond within an aromatic ring. The generation of a naphthalyne intermediate from this compound typically requires the action of a strong base.

The generally accepted mechanism involves the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon (C2). This deprotonation is followed by the elimination of the chloride ion, leading to the formation of a 1,2-naphthalyne. This highly strained intermediate is not isolated but is rapidly trapped by nucleophiles or dienes present in the reaction mixture. For instance, treatment of halogenated aryl compounds with strong bases like sodium amide (NaNH2) or lithium diisopropylamide (LDA) is a common method for generating arynes. tcichemicals.com

While direct studies on this compound are not extensively detailed in readily available literature, the general principles of aryne chemistry provide a strong basis for predicting its behavior. The presence of the phenyl group at the 8-position can influence the regioselectivity of both the initial deprotonation and the subsequent trapping of the aryne intermediate due to steric and electronic effects.

Recent advancements in aryne chemistry have also explored cascade reactions where multiple aryne species are generated and trapped in a single pot, allowing for the rapid construction of complex naphthalene products. nih.gov These strategies often capitalize on both classical aryne generation methods and thermal reactions like the hexadehydro-Diels–Alder (HDDA) reaction. nih.gov

Kinetic and Isotopic Studies of Reaction Processes

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms. For reactions involving this compound, such studies could provide definitive evidence for the involvement of aryne intermediates. For example, performing a reaction in the presence of a deuterated solvent and observing the position of deuterium incorporation in the product can pinpoint the site of initial proton abstraction.

Furthermore, kinetic studies can reveal the rate-determining step of a reaction. In the context of aryne formation, determining the reaction order with respect to the base and the substrate would offer insights into the mechanism of deprotonation and elimination. While specific kinetic data for this compound is scarce in the surveyed literature, analogous systems provide a framework for what might be expected.

Isotopic labeling can also be employed to distinguish between different mechanistic pathways. For instance, if a nucleophilic aromatic substitution reaction were to proceed via an aryne mechanism versus a direct displacement (SNAr) mechanism, the product distribution in a crossover experiment with isotopically labeled substrates would be distinctly different.

Stereochemical Dynamics and Racemization Pathways in Atropisomeric Systems

The steric hindrance between the phenyl group at the 8-position and the substituent at the 1-position in this compound gives rise to atropisomerism—a form of axial chirality resulting from restricted rotation around a single bond. nih.govmdpi.com These atropisomers are stereoisomers that can be resolved and, depending on the rotational barrier, may be stable at room temperature. researchgate.netnih.gov

The interconversion of these atropisomers occurs through rotation about the C1-C(phenyl) bond, and the rate of this process, known as racemization, is a measure of the rotational barrier. nih.govrsc.org The magnitude of this barrier is influenced by the size and electronic nature of the substituents at the peri-positions (1 and 8). mdpi.com

Studies on related 1,8-disubstituted naphthalenes have shown that the rotational barriers can be significant, leading to configurationally stable atropisomers. nih.gov For example, in 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes, the Gibbs activation energy for isomerization has been determined to be in the range of 111-116 kJ/mol. nih.gov The racemization pathway involves a planar transition state where the steric repulsion between the peri-substituents is maximized.

The stereochemical stability of atropisomers is often classified based on their half-life of racemization. researchgate.net Class 1 atropisomers have low rotational barriers and interconvert rapidly, while Class 3 atropisomers have high barriers and are considered configurationally stable. researchgate.net The specific rotational barrier for this compound would determine its classification and potential applications in areas such as asymmetric synthesis.

Below is a table summarizing the rotational barriers for a selection of biaryl compounds, which provides context for the potential stability of this compound atropisomers.

CompoundRotational Barrier (kcal/mol)Reference
Biphenyl~6.0[Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation]
2,2'-Dimethylbiphenyl17.5General Organic Chemistry Knowledge
2,2',6,6'-Tetramethylbiphenyl>30General Organic Chemistry Knowledge
1,8-di(o-tolyl)naphthaleneHigh (isolable atropisomers)[Atropisomerism of 1,8-di(o-tolyl)naphthalene]
1,8-bis(2,2'-dimethyl-4,4'-diquinolyl)naphthalene27.7 (anti to syn)[Synthesis and stereodynamics of highly constrained 1,8-bis(2,2'-dialkyl-4,4'-diquinolyl)naphthalenes]

Note: The data for this compound is not explicitly available in the cited literature and the table provides context from related compounds.

Theoretical and Computational Chemistry Studies of 1 Chloro 8 Phenylnaphthalene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 1,8-disubstituted naphthalenes, DFT is crucial for understanding the consequences of steric strain imposed by the proximity of the two substituent groups. This strain forces the naphthalene (B1677914) core to distort from planarity and dictates the rotational barriers around the bonds connecting the substituents to the ring.

The defining feature of many 1,8-disubstituted naphthalenes is atropisomerism, which arises from hindered rotation around a single bond, leading to stable, non-interconvertible rotational isomers (atropisomers). In the case of 1-chloro-8-phenylnaphthalene, the key conformational aspect is the rotation of the phenyl group around the C8-C(phenyl) bond.

Due to severe steric hindrance between the chloro group at C1 and the phenyl group at C8, these substituents are forced out of the naphthalene plane. DFT calculations are employed to determine the stable conformations (energy minima) of the molecule. These calculations typically involve geometry optimization, where the total energy of the molecule is minimized with respect to the atomic coordinates. For a molecule like this compound, the primary variable would be the dihedral angle between the plane of the naphthalene and the plane of the phenyl ring. The steric repulsion between the chloro substituent and the hydrogen atoms on the phenyl ring creates a significant energy barrier to rotation. acs.org Computational studies on related 1,8-diarylnaphthalenes have shown that such barriers are substantial enough to allow for the observation and even separation of atropisomers at ambient temperatures. acs.org

Table 1: Representative DFT Functionals for Conformational Analysis

DFT Functional Description Typical Application
B3LYP A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for geometry optimizations and energy calculations of organic molecules. acs.orgacs.org
M06-2X A high-nonlocality functional with a large amount of exact exchange, good for main-group thermochemistry and noncovalent interactions. Often used for calculating accurate rotational energy barriers and studying systems with significant dispersion forces.

| ωB97X-D | A range-separated hybrid functional with empirical dispersion corrections. | Excellent for studying systems where both long-range interactions and steric repulsion are important. |

This table represents common DFT functionals used for the type of analysis required for this compound, not specific results for the compound itself.

In the context of this compound, transition state modeling would primarily focus on the rotational barrier of the phenyl group. The transition state for this process is the conformation where steric hindrance is maximized, which is likely when the phenyl ring is attempting to become coplanar with the naphthalene ring.

DFT calculations can locate this transition state structure on the potential energy surface. A key characteristic of a true transition state is that it is a first-order saddle point, meaning it is an energy maximum in one direction (the reaction coordinate, i.e., rotation) and an energy minimum in all other directions. This is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the rotational motion. The energy difference between the ground state (energy minimum) and the transition state provides the rotational barrier (ΔG‡). dal.ca

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. DFT calculations provide detailed information about the energies and spatial distributions of these orbitals.

For a molecule like this compound, the HOMO would likely be a π-orbital distributed across the naphthalene and phenyl rings, representing the most available electrons. The LUMO would be a corresponding π*-antibonding orbital, representing the most accessible location for accepting electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests higher reactivity. The distribution of these orbitals would be influenced by the non-planar structure; the steric strain can disrupt π-electron delocalization, which in turn affects the orbital energies and reactivity. acs.orgrsc.org

Molecular Mechanics and Dynamics Simulations

While DFT provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the physical movements and larger-scale conformational behavior of molecules.

Molecular mechanics uses a classical force field to model the energy of a molecule as a function of its geometry. This method is computationally less expensive than DFT and allows for the exploration of conformational landscapes. For this compound, MM would be used to model the severe torsional strain arising from the peri-interaction. znaturforsch.com

The force field contains parameters for bond stretching, angle bending, and torsional (dihedral) angles. The non-bonded interactions, including van der Waals forces and electrostatic interactions, are particularly important for quantifying the steric clash between the chloro and phenyl groups. scispace.comcore.ac.uk By systematically rotating the phenyl group and calculating the corresponding steric energy, a potential energy curve can be generated, providing an estimate of the rotational barrier and the preferred dihedral angles.

Understanding how molecules of this compound would pack in a solid-state crystal requires computational methods that can model intermolecular forces. While experimental X-ray crystallography is the definitive method for determining crystal structures, computational approaches can predict plausible packing arrangements and analyze the forces involved.

The methodology typically involves using a combination of molecular mechanics and specialized crystal structure prediction (CSP) algorithms. The process begins with the DFT-optimized conformation of a single molecule. Then, CSP algorithms generate thousands of hypothetical crystal packing arrangements based on common space groups. The lattice energy of each hypothetical structure is then calculated using force fields specifically parameterized for intermolecular interactions (e.g., OPLS, CHARMM, or specialized atom-atom potentials). The structures with the lowest lattice energies are considered the most likely candidates for the real crystal structure. These studies help to understand how the molecule's shape and electrostatic potential direct its self-assembly into a crystalline solid. mdpi.com

Computational Approaches for Structure-Reactivity and Selectivity Prediction

Computational chemistry serves as a powerful tool for predicting the structure, reactivity, and selectivity of complex organic molecules like this compound. Through the use of theoretical models and computational methods, researchers can gain insights into the dynamic behavior and potential chemical transformations of such compounds without the need for extensive experimental work. In the case of 1,8-disubstituted naphthalenes, a key area of computational investigation is the phenomenon of atropisomerism, which arises from hindered rotation around a single bond.

The prediction of reactivity and selectivity in molecules like this compound is intrinsically linked to their three-dimensional structure and conformational dynamics. Computational approaches, particularly Density Functional Theory (DFT), are employed to calculate the rotational energy barriers between different conformations. The height of this energy barrier determines the stability of the atropisomers and the feasibility of their interconversion.

While specific computational studies on this compound are not extensively available in the current literature, a wealth of research on analogous 1,8-diarylnaphthalenes provides a strong framework for understanding the principles that govern its stereodynamics. These studies reveal that the conformational stability is a direct result of significant steric hindrance in the transition state of isomerization.

For instance, investigations into a series of 1,8-dipyridylnaphthalenes and 1,8-diquinolylnaphthalenes have demonstrated that the latter exhibit substantially higher rotational energy barriers. The stereoisomers of 1,8-diquinolylnaphthalenes can be isolated and are stable at room temperature for extended periods, unlike their dipyridyl counterparts which interconvert rapidly. nih.gov This highlights the profound impact of the nature and size of the substituents at the peri-positions on the rotational barrier.

The following interactive table summarizes the Gibbs activation energies for the anti/syn-isomerization of representative 1,8-diheteroarylnaphthalenes, showcasing the range of rotational barriers that can be computationally and experimentally determined.

CompoundIsomerizationGibbs Activation Energy (kJ/mol)
1,8-bis(2,2'-diphenyl-4,4'-diquinolyl)naphthaleneanti/syn122.4
1,8-bis(2,2'-diphenyl-4,4'-diquinolyl)naphthalenesyn/anti121.8
1,8-bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene N,N'-dioxideanti/syn115.2
1,8-bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene N,N'-dioxidesyn/anti109.0
4,5-di(m-tolyl)-1,8-bis(dimethylamino)naphthalenesyn/anti~58.6 (14.0 kcal/mol)
4,5-di(naphthalen-2-yl)-1,8-bis(dimethylamino)naphthalenesyn/anti~58.6 (14.0 kcal/mol)

Data sourced from studies on analogous 1,8-disubstituted naphthalene systems. nih.govrsc.org

Furthermore, computational models can predict how changes in the electronic structure of the substituents will affect the rotational barriers. For example, the conversion of 1,8-diheteroarylnaphthalenes to their corresponding N,N'-dioxides was found to decrease the rotational energy barrier. This was attributed to repulsive dipole-dipole interactions destabilizing the ground states and facilitating out-of-plane bending, which in turn reduces steric hindrance in the transition state. nih.gov

In addition to predicting stereodynamics, computational methods can also be used to understand the electronic properties that influence reactivity. Frontier molecular orbital analysis (HOMO-LUMO gap) and electrostatic potential maps can provide insights into the nucleophilic and electrophilic sites within the molecule, thereby predicting the regioselectivity of chemical reactions. While specific data for this compound is not available, studies on the substituent effects on the electronic properties of naphthalene derivatives have shown that computational methods can effectively model these characteristics.

The table below outlines the types of computational data that are typically generated to predict the structure-reactivity and selectivity of 1,8-disubstituted naphthalenes.

Computational MethodPredicted PropertyRelevance to Reactivity and Selectivity
Density Functional Theory (DFT)Rotational Energy BarriersPredicts the stability of atropisomers and the feasibility of their interconversion.
DFTOptimized Molecular GeometriesDetermines the ground and transition state structures, crucial for understanding reaction pathways.
Time-Dependent DFT (TD-DFT)Electronic Excitation EnergiesPredicts the photophysical properties and potential for photochemical reactions.
Natural Bond Orbital (NBO) AnalysisAtomic Charges and Orbital InteractionsProvides insight into the electronic distribution and donor-acceptor interactions within the molecule.
Frontier Molecular Orbital (FMO) AnalysisHOMO-LUMO Energies and DistributionsIdentifies the most reactive sites for nucleophilic and electrophilic attack, predicting regioselectivity.

By applying these computational approaches to this compound, it would be possible to generate a detailed profile of its conformational landscape, the energetic barriers to internal rotation, and its electronic properties. This information would be invaluable for designing synthetic routes and predicting the outcomes of chemical reactions involving this compound.

Advanced Analytical Methodologies for Structural and Stereochemical Elucidation

Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive method for determining the three-dimensional structure of molecules. For a molecule like 1-chloro-8-phenylnaphthalene, these methods are invaluable for understanding its solid-state conformation and the non-covalent interactions that govern its crystal packing.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the molecule can be constructed. This technique is instrumental in establishing the absolute configuration of chiral molecules, including atropisomers, without the need for chemical correlation to a known standard. rigaku.com

Crystallization: Growing a high-quality single crystal of the compound is the first and often most challenging step. nih.gov This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

Structure Solution and Refinement: The collected data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The initial model is then refined to achieve the best possible fit with the experimental data.

For atropisomeric compounds like this compound, SCXRD can unambiguously determine the dihedral angle between the naphthalene (B1677914) and phenyl rings, providing a definitive assignment of the P (plus) or M (minus) helicity of the atropisomer.

Analysis of Molecular Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. This arrangement is governed by a variety of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and, in some cases, hydrogen bonds or halogen bonds. In the case of this compound, the chlorine atom and the aromatic rings can participate in various non-covalent interactions.

Advanced Spectroscopic Techniques for Stereochemistry

While X-ray crystallography provides definitive structural information in the solid state, spectroscopic techniques are essential for characterizing molecules in solution and for determining their stereochemistry when single crystals are not available.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution. wikipedia.orgrsc.org The VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure, as it is sensitive to the mutual orientation of different functional groups. wikipedia.orgnih.gov

For the atropisomers of this compound, VCD can be used to assign their absolute configuration by comparing the experimental spectrum with the spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT). wikipedia.org The process generally involves:

Conformational Search: Identifying the low-energy conformations of the molecule.

VCD Spectra Calculation: Calculating the VCD spectrum for each stable conformer of a chosen absolute configuration (e.g., P).

Boltzmann Averaging: Obtaining a weighted average of the calculated spectra based on the relative energies of the conformers.

Comparison: Matching the calculated spectrum with the experimental spectrum to determine the absolute configuration of the enantiomer under investigation.

The near-mirror-image VCD spectra of the two atropisomers allow for a reliable assignment of their axial chirality. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Stereoisomer Distinction)

Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. ECD is particularly useful for studying molecules containing chromophores, such as the aromatic rings in this compound. The ECD spectrum is highly sensitive to the spatial arrangement of these chromophores. mdpi.com

In the case of atropisomeric biaryls, the two aromatic rings act as coupled chromophores, often giving rise to characteristic ECD signals known as exciton-coupled Cotton effects. The sign of these Cotton effects can be directly related to the helical twist of the biaryl system, allowing for the assignment of the absolute configuration. acs.org Similar to VCD, the experimental ECD spectrum can be compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) to provide a confident assignment of the atropisomer's absolute stereochemistry. acs.orgmdpi.com

Chromatographic Resolution and Characterization of Atropisomers (e.g., Chiral HPLC)

Due to the stable axial chirality of this compound, its atropisomers can be separated and isolated using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers. phenomenex.comsigmaaldrich.com

The separation of the atropisomers of this compound would involve the use of a suitable chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including atropisomers. nih.gov The differential interaction of the two atropisomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation.

The development of a chiral HPLC method would involve optimizing various parameters, including:

Chiral Stationary Phase: Selecting the most appropriate CSP.

Mobile Phase: Adjusting the composition and polarity of the solvent system to achieve optimal resolution and retention.

Temperature: Controlling the column temperature can be critical, as the interconversion barrier of some atropisomers can be overcome at elevated temperatures. xjtu.edu.cnmolnar-institute.com

Once separated, the individual atropisomers can be collected and further characterized using the spectroscopic techniques described above (VCD and ECD) to determine their absolute configurations.

Applications and Broader Research Impact of 1 Chloro 8 Phenylnaphthalene in Organic Synthesis

Utilization as Key Intermediates in Complex Molecule Synthesis

As a bifunctional molecule, 1-chloro-8-phenylnaphthalene possesses two distinct reactive sites: the chloro substituent on the naphthalene (B1677914) ring and the peripheral phenyl group. This structure makes it a potential intermediate for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The chloro group can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce additional complexity. The phenyl group, while generally less reactive, can be functionalized through electrophilic aromatic substitution, although regioselectivity could be a challenge.

The peri-disposition of the chloro and phenyl groups creates significant steric strain, which can influence the reactivity and conformation of the molecule. This inherent strain could be strategically exploited in the synthesis of contorted or helically chiral aromatic systems, which are of interest in materials science and chiroptics.

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling ReactionPotential ReactantPotential Product Moiety
Suzuki CouplingArylboronic acid1,8-Diaryl naphthalene
Buchwald-Hartwig AminationPrimary/Secondary Amine1-Amino-8-phenylnaphthalene derivative
Sonogashira CouplingTerminal alkyne1-Alkynyl-8-phenylnaphthalene
Stille CouplingOrganostannane1-Aryl/Alkyl-8-phenylnaphthalene

This table represents hypothetical applications based on the known reactivity of aryl chlorides.

Precursors for Advanced Organic Materials (Focus on Synthetic Routes)

The naphthalene and phenyl components of this compound are common building blocks for organic electronic materials. Through polymerization or controlled oligomerization, this compound could theoretically serve as a monomer for the synthesis of novel conjugated polymers. For instance, palladium-catalyzed coupling reactions could be employed to link multiple units of this compound, potentially leading to materials with interesting photophysical or electronic properties.

Furthermore, intramolecular cyclization reactions, possibly through a Scholl-type reaction or other dehydrogenative C-H activation methods, could lead to the formation of larger, more rigid polycyclic aromatic systems. Such structures are often investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of such materials would likely involve harsh conditions, and the yields and regioselectivity would need to be carefully optimized.

Role in Chiral Catalyst Design and Ligand Development

The 1,8-disubstituted naphthalene scaffold is a well-established platform for the design of chiral ligands due to its restricted rotation and defined geometry. While this compound itself is achiral, it could be a precursor for the synthesis of chiral ligands. For example, nucleophilic substitution of the chloro group with a chiral amine or phosphine (B1218219) could introduce a stereocenter.

Alternatively, the synthesis of atropisomeric biaryl ligands is a prominent area of chiral catalyst development. By replacing the chloro group with a bulkier substituent and then functionalizing the phenyl group, it might be possible to create a sterically hindered system with a high barrier to rotation around the naphthalene-phenyl bond, thus leading to separable atropisomers. These chiral ligands could then be coordinated to transition metals for applications in asymmetric catalysis.

Contribution to Diversity-Oriented Synthesis Methodologies

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. acs.org The naphthalene scaffold is a common starting point in DOS due to its prevalence in bioactive molecules. lifechemicals.com this compound could serve as a starting point for a DOS library.

A divergent synthetic approach could be envisioned where the chloro group is subjected to a variety of coupling reactions with different partners, while the phenyl group is simultaneously or sequentially functionalized at its ortho, meta, or para positions. This would generate a library of compounds with variations at two distinct points on the molecular scaffold, thereby increasing the structural diversity of the library.

Table 2: Hypothetical Diversity-Oriented Synthesis Scheme

StepReaction TypePoint of DiversificationExample Reagents
1Nucleophilic Aromatic SubstitutionC1 of NaphthaleneVarious amines, alkoxides, thiolates
2Electrophilic Aromatic SubstitutionPhenyl RingNitrating agents, halogenating agents, acylating agents
3Cross-Coupling on Phenyl HalidePhenyl RingBoronic acids, stannanes, amines

This table outlines a conceptual approach to generating a diverse library from this compound.

Building Blocks for Nitrogen-Containing Heterocycles and Ring Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. This compound could be a precursor for the synthesis of fused heterocyclic systems. A key transformation would be the conversion of the chloro group to an amino group via a Buchwald-Hartwig amination or a related process. The resulting 1-amino-8-phenylnaphthalene would be a critical intermediate.

Intramolecular cyclization of this amino derivative could lead to the formation of phenanthridine-type structures. For example, a Pictet-Spengler type reaction or a palladium-catalyzed C-H amination could potentially forge a new C-N bond between the amino group and the adjacent phenyl ring, resulting in a tetracyclic aromatic heterocycle. The specific reaction conditions would determine the feasibility and outcome of such a transformation.

Future Research Directions and Unaddressed Challenges

Development of Novel and More Sustainable Synthetic Routes

The synthesis of 1,8-disubstituted naphthalenes, particularly those with bulky aryl groups, is often hampered by steric hindrance, which can lead to low yields and the need for harsh reaction conditions. Future research will undoubtedly focus on the development of more efficient and sustainable methods for the synthesis of 1-chloro-8-phenylnaphthalene.

Key areas of investigation will include:

Greener Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are standard methods for forming the biaryl bond, they often rely on toxic solvents and expensive, non-renewable catalysts. Future efforts should be directed towards developing catalytic systems based on more abundant and less toxic metals, or even metal-free alternatives. The use of aqueous solvent systems and recyclable catalysts will also be a critical aspect of developing more sustainable synthetic protocols.

C-H Activation Strategies: Direct C-H functionalization of the naphthalene (B1677914) core represents a more atom-economical approach to the synthesis of this compound and its derivatives. Research into regioselective C-H arylation of 1-chloronaphthalene (B1664548) or C-H chlorination of 1-phenylnaphthalene (B165152) could provide more direct and efficient synthetic pathways, minimizing the generation of waste associated with pre-functionalized starting materials.

Novel Annulation Reactions: The construction of the naphthalene framework itself through innovative annulation strategies could offer an alternative and potentially more convergent approach to sterically hindered derivatives like this compound.

Enhancement of Regioselective and Stereoselective Control in Complex Systems

The precise control over the spatial arrangement of substituents is paramount, especially when targeting specific atropisomers of this compound. The development of synthetic methods that offer high levels of regioselectivity and stereoselectivity is a significant ongoing challenge.

Future research in this area should address:

Atroposelective Synthesis: The synthesis of single enantiomers of axially chiral biaryls is a formidable challenge. Future synthetic strategies will need to incorporate chiral catalysts or auxiliaries to induce asymmetry during the C-C bond formation. Dynamic kinetic resolution, where a racemic mixture is converted into a single enantiomer, could also be a powerful tool.

Regiocontrolled Functionalization: The further functionalization of the this compound scaffold at other positions on the naphthalene or phenyl rings requires precise regiocontrol. The development of directing groups that can steer subsequent transformations to specific sites will be crucial for creating a diverse range of derivatives with tailored properties.

Advanced Computational Predictions for Complex Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of complex molecules like this compound. The use of advanced computational models can accelerate the discovery of new synthetic routes and provide fundamental insights into the origins of selectivity.

Key future directions include:

Predictive Models for Regioselectivity: Machine learning algorithms, trained on large datasets of reaction outcomes, are emerging as powerful tools for predicting the regioselectivity of electrophilic aromatic substitution and other reactions. The development of such models specifically for naphthalene and biaryl systems could significantly reduce the amount of empirical screening required to find optimal reaction conditions.

DFT Studies of Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of key synthetic transformations and to understand the factors that govern regioselectivity and stereoselectivity. Such studies can provide valuable insights into transition state geometries and activation energies, guiding the rational design of more efficient catalysts and reaction conditions.

Calculation of Rotational Barriers: Computational methods are essential for predicting the rotational barriers in atropisomeric systems. Accurate calculations of the energy barrier to rotation around the C1-C(phenyl) bond in this compound and its derivatives are crucial for designing molecules with desired chiral stability.

Exploration of New Catalytic Systems for Challenging Functionalization

The steric congestion around the peri-positions of this compound makes subsequent functionalization reactions particularly challenging. Overcoming this steric hindrance will require the development of novel and highly active catalytic systems.

Future research should focus on:

Catalysts for Hindered Cross-Coupling: The synthesis of sterically hindered biaryls often requires specialized ligands that can promote efficient reductive elimination from the metal center. The design of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that are both bulky and electron-rich will be crucial for improving the efficiency of cross-coupling reactions to synthesize and functionalize this compound.

Remote C-H Functionalization: Recent advances in transition metal catalysis have enabled the functionalization of C-H bonds at positions remote from a directing group. Applying these methodologies to this compound could allow for the selective introduction of functional groups at positions that are otherwise difficult to access.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. The application of this technology to the synthesis and functionalization of sterically congested molecules like this compound is a promising avenue for future research.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch chemistry, including improved safety, reproducibility, and the ability to rapidly screen reaction conditions. The integration of these technologies into the synthesis of this compound and its derivatives will be a key enabler for future research and development.

Future opportunities in this area include:

Automated Reaction Optimization: Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction parameters, such as temperature, pressure, catalyst loading, and solvent, to identify optimal conditions for the synthesis of this compound.

Synthesis of Compound Libraries: The ability to quickly synthesize a library of derivatives is crucial for structure-activity relationship studies in drug discovery and materials science. Automated flow systems can facilitate the rapid and efficient generation of such libraries based on the this compound scaffold.

Accessing Unstable Intermediates: Flow reactors can be used to generate and react unstable intermediates in a controlled manner, opening up new possibilities for the synthesis of complex molecules. This could be particularly useful for developing novel synthetic routes to this compound that proceed through transient species.

Q & A

Q. What are the key considerations for synthesizing 1-Chloro-8-phenylnaphthalene with high purity?

Methodological Answer: Synthesis of this compound requires precise control over reaction conditions. A typical approach involves:

  • Electrophilic aromatic substitution : Optimize chlorination at the naphthalene ring using catalysts like FeCl₃ or AlCl₃. Ensure regioselectivity by controlling temperature (40–60°C) and solvent polarity (e.g., dichloromethane) .
  • Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate, 9:1) followed by recrystallization in ethanol to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Characterization : Confirm structure via 1H^1H-NMR (aromatic protons: δ 7.2–8.5 ppm), 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-A/UV-B) for 4–12 weeks. Monitor degradation via TLC and GC-MS .
  • Kinetic analysis : Calculate degradation rate constants (kk) using Arrhenius equations. Identify degradation products (e.g., dechlorinated derivatives) via LC-QTOF-MS .
  • Storage recommendations : Use amber vials under inert gas (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How to design a systematic review for evaluating the toxicological risks of this compound?

Methodological Answer: Follow the framework from Toxicological Profile reports (Steps 2–8 in ):

Literature search : Use PubMed, TOXCENTER, and NIH RePORTER with queries combining "this compound," "toxicity," and "health outcomes" (Table B-2 in ).

Risk of bias assessment : Apply criteria from Table C-6 (human studies) and Table C-7 (animal studies), focusing on dose randomization and outcome reporting .

Data integration : Use Table C-2 () to extract toxicity endpoints (e.g., hepatic/renal effects) and assign confidence ratings (High/Moderate/Low) based on study quality .

Q. What experimental strategies resolve contradictions in reported toxicity data for chloroaromatic compounds?

Methodological Answer:

  • Meta-analysis : Pool data from heterogeneous studies (e.g., conflicting EC₅₀ values) using random-effects models. Adjust for covariates like exposure duration and species sensitivity .
  • Mechanistic studies : Conduct in vitro assays (e.g., CYP450 inhibition in hepatocytes) to identify metabolic pathways contributing to toxicity disparities .
  • Sensitivity analysis : Rank evidence using the Level of Evidence framework (, Section C.7), prioritizing studies with low risk of bias .

Q. How to optimize computational models for predicting the environmental fate of this compound?

Methodological Answer:

  • QSAR modeling : Use descriptors like log PP (octanol-water partition coefficient) and molecular polarizability to predict biodegradation and bioaccumulation .
  • Environmental monitoring : Validate models with empirical data on air/water partitioning (Table B-1 in ) and soil adsorption coefficients (KocK_{oc}) .
  • Uncertainty quantification : Apply Monte Carlo simulations to assess variability in half-life estimates under different pH and temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.